Superior In Vivo Efficacy: 80% Tumor Growth Reduction vs. Complete Failure of Lanreotide and 5-FU/Streptozotocin
In a direct head-to-head comparison within an orthotopic mouse model of pancreatic neuroendocrine tumors (NETs), oral administration of ZK-304709 resulted in an 80% reduction in primary tumor growth. In stark contrast, treatment with the somatostatin analog lanreotide or a combination of 5-fluorouracil and streptozotocin (standard-of-care agents for NETs) failed to inhibit tumor growth altogether [1].
| Evidence Dimension | In vivo primary tumor growth inhibition |
|---|---|
| Target Compound Data | 80% reduction in primary tumor growth |
| Comparator Or Baseline | Lanreotide and 5-fluorouracil/streptozotocin combination |
| Quantified Difference | 80% reduction vs. no inhibition (0% reduction) |
| Conditions | Orthotopic BON tumor model in NMRI(nu/nu) mice after 9 weeks of treatment |
Why This Matters
This direct comparative data proves ZK-304709's unique and significant in vivo activity in a challenging NET model where other clinically relevant agents are ineffective, making it the required tool for researchers studying this specific therapeutic context.
- [1] Scholz, A., Wagner, K., Welzel, M., Remlinger, F., Wiedenmann, B., Siemeister, G., Rosewicz, S., & Detjen, K. M. (2009). The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. *Gut*, *58*(2), 261–270. View Source
